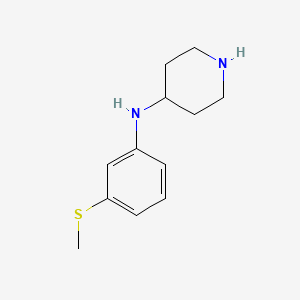

N-(3-(Methylthio)phenyl)piperidin-4-amine

Description

Contextualization within Amine and Thioether Functionalized Organic Compounds

N-(3-(Methylthio)phenyl)piperidin-4-amine is a multifaceted organic molecule that incorporates several key functional groups, each contributing to its unique chemical character and potential for biological activity. At its core, it is a secondary amine, a class of organic compounds characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom. Amines are ubiquitous in biochemistry and medicinal chemistry, forming the basis of amino acids, neurotransmitters, and a vast array of pharmaceuticals. The nitrogen's lone pair of electrons imparts basic and nucleophilic properties to the molecule, allowing it to participate in a variety of chemical reactions and to interact with biological targets such as receptors and enzymes.

Furthermore, the presence of a thioether group (specifically, a methylthio group, -SCH3) on the phenyl ring adds another layer of chemical functionality. Thioethers, the sulfur analogs of ethers, are known to influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. wikipedia.org In drug design, the incorporation of a thioether moiety can be a strategic move to modulate a compound's interaction with its biological target. The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity. wikipedia.org The strategic placement of the methylthio group at the meta-position of the phenyl ring in this compound is a specific structural feature that researchers can exploit to fine-tune its properties.

Historical Development of Piperidine-Based Chemical Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its prevalence in both natural products and synthetic drugs underscores its importance as a privileged scaffold. nih.govnih.gov Historically, the exploration of piperidine derivatives has led to the discovery of numerous therapeutic agents across a wide range of applications, including analgesics, antipsychotics, antihistamines, and anti-cancer drugs. nih.govnih.gov

The development of synthetic methodologies to access diverse piperidine-based structures has been a major focus of organic chemistry. Early methods often relied on the modification of naturally occurring piperidine alkaloids. However, the advent of more sophisticated synthetic techniques has enabled the de novo construction of highly substituted and stereochemically complex piperidine rings. nih.gov Techniques such as the Mannich reaction, reductive amination, and various cyclization strategies have been instrumental in building libraries of piperidine derivatives for biological screening. nih.gov

The 4-aminopiperidine (B84694) substructure, as found in this compound, is a particularly important motif. It serves as a key intermediate in the synthesis of a number of potent analgesics, most notably fentanyl and its analogs. The strategic importance of N-aryl-4-aminopiperidines is highlighted by the fact that some of these intermediates, such as 4-anilinopiperidine (4-AP), are now controlled substances due to their use in the illicit synthesis of fentanyl. This underscores the rich history and ongoing relevance of this chemical scaffold in both legitimate pharmaceutical research and the monitoring of controlled substances.

Overview of Current Research Trajectories for this compound and Related Structural Motifs

While specific, in-depth research exclusively focused on this compound is not extensively published in mainstream scientific literature, its structural components suggest several potential research trajectories. The primary interest in this compound and its analogs likely lies within the realm of medicinal chemistry, particularly in the discovery of novel therapeutic agents.

One major avenue of investigation is the development of new analgesics. Given the structural similarities to precursors of potent opioids, researchers may be exploring modifications of the this compound scaffold to create new pain-relieving compounds. The introduction of the 3-methylthio group could alter the pharmacological profile, potentially leading to agents with improved efficacy, reduced side effects, or a different receptor binding profile compared to existing opioids. nih.gov For instance, in other classes of compounds, the substitution on the phenyl ring has been shown to significantly affect analgesic potency. nih.gov

Another area of research could be the exploration of this compound's activity on other central nervous system (CNS) targets. The piperidine scaffold is known to interact with a variety of receptors in the brain. nih.gov Therefore, derivatives of this compound might be synthesized and screened for activity as antipsychotics, antidepressants, or agents for neurodegenerative diseases.

Furthermore, the thioether moiety itself can be a target for modification. The oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, for example, can dramatically alter the polarity and hydrogen bonding capacity of the molecule, providing a means to fine-tune its pharmacokinetic and pharmacodynamic properties. Research on related thioether-containing heterocyclic compounds has demonstrated the importance of this functional group for biological activity. wikipedia.org

The synthesis of libraries of analogs based on the this compound core is a likely strategy being employed by researchers. By systematically varying the substituents on both the phenyl ring and the piperidine nitrogen, chemists can explore the structure-activity relationships (SAR) and identify key features responsible for any observed biological effects. This approach is fundamental to modern drug discovery and is a probable direction for research involving this and related chemical motifs.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2S |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

N-(3-methylsulfanylphenyl)piperidin-4-amine |

InChI |

InChI=1S/C12H18N2S/c1-15-12-4-2-3-11(9-12)14-10-5-7-13-8-6-10/h2-4,9-10,13-14H,5-8H2,1H3 |

InChI Key |

MXMKBXWTVGJRHH-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NC2CCNCC2 |

Origin of Product |

United States |

Advanced Structural Elucidation of N 3 Methylthio Phenyl Piperidin 4 Amine

Spectroscopic Characterization Techniques

Detailed experimental spectroscopic data for N-(3-(Methylthio)phenyl)piperidin-4-amine is not widely available in the public domain. The following sections describe the principles of the techniques that would be used for its characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and data from two-dimensional NMR experiments (like COSY, HSQC, and HMBC) for this compound, have not been found in the surveyed literature.

In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-(methylthio)phenyl group, the protons of the piperidine (B6355638) ring, and the methylthio group. The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom in the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Experimentally obtained Infrared (IR) and Raman spectra for this compound are not available in the searched databases. These techniques would be used to identify the vibrational modes of the functional groups present in the molecule, such as N-H and C-H stretching, as well as aromatic ring vibrations. For a related compound, N-phenyl-4-piperidinamine, an IR spectrum is available which shows characteristic absorptions for the N-H and C-H bonds. nist.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (e.g., ESI-MS, LC-MS/MS)

While a computed exact mass for this compound is available, detailed experimental high-resolution mass spectrometry (HRMS) data and fragmentation analysis from techniques such as electrospray ionization (ESI-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are not reported in the available literature. Such data would be crucial for confirming the elemental composition and elucidating the fragmentation pathways of the molecule. For the related compound N-phenyl-4-piperidinamine, mass spectrometry data is available. nist.gov

Electronic Absorption Spectroscopy (UV-Vis)

No specific experimental UV-Vis absorption data for this compound was found. This technique would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic chromophore.

X-ray Crystallography for Solid-State Molecular Architecture

A search for single-crystal X-ray diffraction data for this compound did not yield any results. Therefore, precise details of its solid-state molecular architecture, including bond lengths, bond angles, and crystal packing, remain undetermined from this method. X-ray crystallography has been used to determine the absolute configurations of other complex piperidine derivatives. nih.govnih.gov

Chiral Recognition and Enantiomeric Purity Analysis (if applicable)

This compound is an achiral molecule as it does not possess a chiral center. Therefore, chiral recognition and enantiomeric purity analysis are not applicable.

Conformational Analysis via Spectroscopic and Diffraction Methods

The three-dimensional structure and conformational dynamics of this compound are crucial for understanding its chemical behavior. The conformational preferences of the piperidine ring and the orientation of the N-aryl substituent are primarily determined through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), and diffraction methods like X-ray crystallography, often complemented by computational modeling.

The piperidine ring in this compound is generally expected to adopt a chair conformation, as this arrangement minimizes torsional and steric strain. ias.ac.inasianpubs.org In this conformation, substituents on the ring can occupy either axial or equatorial positions. For a 4-substituted piperidine, the substituent—in this case, the N-(3-(methylthio)phenyl)amino group—can be in either an axial or equatorial orientation. The energetic preference for one over the other is influenced by steric and electronic factors.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the conformational details of piperidine derivatives in solution. asianpubs.org ¹H and ¹³C NMR spectroscopy provide information on the chemical environment of each nucleus and, through coupling constants, the dihedral angles between adjacent protons, which is indicative of their spatial relationship.

In the case of this compound, the piperidine ring protons would exhibit characteristic chemical shifts and coupling patterns. The proton at C4 (the carbon bearing the amino group) is of particular diagnostic importance. The width and multiplicity of its signal can help determine its axial or equatorial orientation. An axial C4-proton typically shows large axial-axial couplings to the protons on C3 and C5, resulting in a broader signal, often a triplet of triplets. Conversely, an equatorial C4-proton would exhibit smaller axial-equatorial and equatorial-equatorial couplings.

The chemical shifts of the piperidine ring protons are also influenced by the orientation of the N-phenyl group. Studies on related N-phenylpiperidines have shown that the piperidine ring protons generally appear in distinct regions of the ¹H NMR spectrum. cymitquimica.com

Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Piperidine H2, H6 (axial) | 2.5 - 2.8 | m | |

| Piperidine H2, H6 (equatorial) | 3.0 - 3.3 | m | |

| Piperidine H3, H5 (axial) | 1.4 - 1.7 | m | |

| Piperidine H3, H5 (equatorial) | 1.9 - 2.2 | m | |

| Piperidine H4 | 3.4 - 3.8 | m | Shift and multiplicity depend on axial/equatorial orientation. |

| NH | Variable | br s | Broad singlet, position dependent on solvent and concentration. |

| SCH₃ | 2.4 - 2.6 | s | Singlet. |

| Aromatic Protons | 6.5 - 7.3 | m | Complex multiplet pattern for the substituted phenyl ring. |

Note: These are generalized expected ranges based on data for analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements the proton data. The chemical shifts of the piperidine carbons can also indicate the preferred conformation. For instance, in a chair conformation, the C4 carbon would have a chemical shift influenced by the substituent's orientation.

Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Piperidine C2, C6 | 45 - 50 |

| Piperidine C3, C5 | 30 - 35 |

| Piperidine C4 | 50 - 55 |

| SCH₃ | 15 - 20 |

| Aromatic Carbons | 110 - 150 |

Note: These are generalized expected ranges based on data for analogous compounds.

Diffraction Methods

X-ray crystallography provides the most definitive conformational information in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of related N-aryl-4-aminopiperidine structures from the Cambridge Structural Database (CSD) reveals common structural motifs. nih.gov

In the solid state, such compounds typically exhibit a chair conformation for the piperidine ring. The N-aryl substituent at the 4-position predominantly occupies the equatorial position to minimize steric hindrance with the axial protons at the 3 and 5 positions. The plane of the phenyl ring is generally not coplanar with the C4-N bond, adopting a twisted conformation.

Hypothetical X-ray Diffraction Data for a Chair Conformation

| Parameter | Expected Value |

| Piperidine Ring Conformation | Chair |

| C-N-C bond angle (piperidine) | ~111° |

| C-C-C bond angle (piperidine) | ~111° |

| C4-N bond length | ~1.46 Å |

| N-C(aryl) bond length | ~1.40 Å |

| Orientation of 4-aminoaryl group | Equatorial |

| Torsion Angle (C3-C4-N-C_aryl) | Variable, indicating a twisted conformation |

Note: These values are based on typical geometries of similar structures found in crystallographic databases.

Computational studies, such as those using Density Functional Theory (DFT), can further corroborate experimental findings. nih.govmdpi.com Molecular mechanics and quantum mechanics calculations on related N-phenylpiperidines have shown that the equatorial conformation of the N-phenylamino group is energetically favored over the axial conformation. nih.govnih.gov These computational models can also predict the rotational barrier of the N-aryl group and the potential for other, higher-energy conformations like twist-boat forms, although the latter are less common for simple piperidines unless significant steric strain is introduced. ias.ac.innih.gov

Computational Chemical Studies of N 3 Methylthio Phenyl Piperidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the behavior of molecules from first principles. nih.gov These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For N-(3-(Methylthio)phenyl)piperidin-4-amine, methods like B3LYP with basis sets such as 6-31G** or cc-pVTZ are commonly employed to balance computational cost and accuracy. nih.govosti.gov Such calculations provide a static, gas-phase view of the molecule's properties at 0 Kelvin.

Analysis of the electronic structure reveals how electrons are distributed within the molecule, which is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more chemically reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another vital output, visualizing the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the amine linker, as well as the sulfur atom, are expected to be electron-rich regions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (DFT/B3LYP)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.90 | Energy difference, indicating chemical reactivity and stability. |

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) help in the assignment of experimental spectra and can confirm the molecule's structure and conformation. researchgate.net

Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending). While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement with experimental data obtained from sources like the NIST Chemistry WebBook for similar compounds. nist.govnist.gov This allows for precise assignment of spectral bands. For instance, the N-H stretching of the secondary amine and C-S stretching of the methylthio group would be key identifiable vibrations.

UV-Vis spectra, which provide information on electronic transitions, can also be simulated using Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) corresponding to transitions between molecular orbitals, such as π → π* transitions within the phenyl ring. researchgate.net

Table 2: Predicted vs. Experimental IR Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (Amine) | ~3400 | ~3350 | Stretching of the secondary amine N-H bond. |

| C-H Stretch (Aromatic) | ~3100 | ~3050 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2950 | ~2900 | Stretching of C-H bonds on the piperidine and methyl groups. |

| C=C Stretch (Aromatic) | ~1600 | ~1580 | In-plane stretching of the aromatic ring. |

| C-N Stretch | ~1250 | ~1230 | Stretching of the carbon-nitrogen bonds. researchgate.net |

| C-S Stretch | ~700 | ~680 | Stretching of the carbon-sulfur bond of the methylthio group. |

This compound has significant conformational flexibility. The piperidine ring typically adopts a stable chair conformation. osti.govresearchgate.net However, the N-phenyl group can be positioned either equatorially or axially relative to this ring. Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. Generally, the equatorial position is sterically favored and thus lower in energy. nih.gov Twist-boat conformations are also possible but are typically higher in energy. osti.gov DFT and higher-level methods like Møller-Plesset perturbation theory (MP2) are used to calculate the relative energies of these isomers to determine their equilibrium populations. osti.gov

Table 3: Calculated Relative Energies of Conformational Isomers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Chair (Equatorial Phenyl) | 0.00 | ~95 |

| Chair (Axial Phenyl) | 2.50 | ~4 |

| Twist-Boat | 5.50 | <1 |

Molecular Dynamics Simulations

While quantum mechanics provides a detailed view of static structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions over time, typically from nanoseconds to microseconds. researchgate.net

The conformation and dynamics of a flexible molecule like this compound can be significantly influenced by its environment. MD simulations are ideal for studying these solvent effects. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can observe how solute-solvent interactions affect its preferred shape. For example, the dihedral angle between the phenyl and piperidine rings may change in a polar solvent compared to the gas phase due to hydrogen bonding and dielectric effects. researchgate.net These simulations provide insight into the molecule's behavior in realistic chemical or biological settings.

MD simulations can employ different solvent models. Explicit solvent models treat each solvent molecule individually, offering a highly detailed picture of specific interactions like hydrogen bonds between the amine/piperidine nitrogens and water molecules. This approach is computationally intensive but provides the most accurate representation of direct solute-solvent interactions. nih.gov

Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally faster and is effective for studying the general influence of the solvent on the conformational stability of the solute, though it sacrifices the detailed view of specific hydrogen bonds. nih.gov Both models are valuable for understanding how intermolecular forces govern the molecule's behavior in solution.

Mechanistic Elucidation of Chemical Reactions via Computational Methods

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction. This allows researchers to identify transition states, intermediates, and the activation energies required for a chemical transformation to occur. Techniques such as Density Functional Theory (DFT) and ab initio methods are standard tools for this purpose.

For this compound, computational analysis could theoretically be used to explore various reactions, such as:

N-alkylation or N-arylation: Investigating the nucleophilic character of the piperidine nitrogen and the amine group.

Oxidation of the sulfur atom: Modeling the transformation of the methylthio group to a sulfoxide (B87167) or sulfone.

Aromatic substitution: Studying the reactivity of the phenyl ring.

A computational investigation would typically yield data on the thermodynamics and kinetics of these potential reactions, providing a detailed, step-by-step understanding of the reaction pathways. Despite the potential for such studies, specific research detailing the reaction mechanisms of this compound using these computational approaches has not been published.

Chemical Reactivity and Transformation Studies of N 3 Methylthio Phenyl Piperidin 4 Amine

Reactions at the Piperidine (B6355638) Nitrogen Atom (e.g., alkylation, acylation, salt formation)

The secondary amine within the piperidine ring of N-(3-(Methylthio)phenyl)piperidin-4-amine is a key site for synthetic derivatization. Its nucleophilic character allows for straightforward alkylation, acylation, and salt formation, enabling the introduction of diverse functionalities.

Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. For instance, in syntheses analogous to those for fentanyl and its derivatives, the piperidine nitrogen is often reacted with phenethyl halides or other substituted alkyl halides. libretexts.orgnih.gov This reaction typically proceeds via a nucleophilic substitution mechanism, often in the presence of a base to neutralize the generated acid.

Acylation: Acylation of the piperidine nitrogen is a common transformation, yielding amide derivatives. This is frequently achieved by reacting the parent amine with acyl chlorides or anhydrides. This reaction is fundamental in the synthesis of many biologically active compounds. For example, the acylation of related 4-anilinopiperidine structures is a crucial step in producing potent analgesics. nih.govla.govncleg.net

Salt Formation: As a basic compound, this compound readily forms salts upon treatment with various inorganic or organic acids. This is a standard procedure to enhance the compound's solubility in aqueous media and to facilitate its purification and handling. Common acids used for this purpose include hydrochloric acid, sulfuric acid, and tartaric acid.

| Reaction Type | Reagents | Functional Group Transformation |

| Alkylation | Alkyl halides (e.g., R-Br, R-Cl) | Secondary Amine → Tertiary Amine |

| Acylation | Acyl chlorides (e.g., R-COCl), Anhydrides | Secondary Amine → Amide |

| Salt Formation | Acids (e.g., HCl, H₂SO₄) | Amine → Ammonium (B1175870) Salt |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Moiety

The substituted phenyl ring presents opportunities for further functionalization through aromatic substitution reactions. The outcome of these reactions is governed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The phenyl ring in this compound contains two substituents: the methylthio group (-SMe) and the piperidin-4-ylamino group (-NH-Pip). Both of these are activating, ortho-, para-directing groups for electrophilic aromatic substitution. ulethbridge.caorganicchemistrytutor.comlibretexts.orgyoutube.com The -NH-Pip group is a stronger activating group than the -SMe group. Therefore, electrophilic attack will be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). Position 4 is already substituted by the methylthio group (relative to the amino group if we consider the point of attachment as position 1). Thus, substitution is most likely to occur at positions 2 and 6. However, due to the high reactivity of the aniline-like system, reactions such as nitration or halogenation can lead to multiple substitutions and oxidative side products. libretexts.org To control the reaction, the activating effect of the amino group can be attenuated by acylation prior to the electrophilic substitution step.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN) on the aromatic ring to facilitate the attack of a nucleophile. nih.govnih.gov The phenyl ring of this compound is substituted with electron-donating groups, making it deactivated towards NAS. Therefore, direct nucleophilic displacement of a leaving group from the ring is generally not a feasible pathway under standard conditions.

| Position on Phenyl Ring | Activating/Deactivating Group | Directing Effect | Predicted Reactivity for EAS |

| C1 | -NH-Piperidine | Strongly Activating | Ortho, Para |

| C3 | -SMe | Activating | Ortho, Para |

Oxidation and Reduction Chemistry of the Methylthio Group (e.g., sulfoxide (B87167) and sulfone formation)

The methylthio group is susceptible to oxidation, offering a pathway to sulfoxide and sulfone derivatives, which can significantly alter the compound's physicochemical and biological properties.

Oxidation: The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and subsequently the sulfone. A variety of oxidizing agents can be employed for this transformation. acsgcipr.orgorganic-chemistry.org Careful control of the reaction conditions, such as the stoichiometry of the oxidant and the temperature, is crucial to achieve selectivity. For instance, using one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid at low temperatures often favors the formation of the sulfoxide. organic-chemistry.org Using an excess of the oxidant and/or higher temperatures will typically lead to the formation of the sulfone. acs.org Electrochemical methods also provide a green and efficient alternative for the selective oxidation of sulfides to sulfoxides or sulfones. acs.org The presence of the two amine functionalities in the molecule requires the use of selective oxidation methods to avoid N-oxidation.

Reduction: The sulfoxide and sulfone derivatives can potentially be reduced back to the parent sulfide, although this is a less common transformation in the context of derivatization for SAR studies.

| Transformation | Reagents and Conditions | Product |

| Sulfide to Sulfoxide | 1 eq. H₂O₂ or m-CPBA, low temp. | N-(3-(Methylsulfinyl)phenyl)piperidin-4-amine |

| Sulfide to Sulfone | ≥2 eq. H₂O₂ or m-CPBA, higher temp. | N-(3-(Methylsulfonyl)phenyl)piperidin-4-amine |

Heterocyclic Ring Opening and Rearrangement Pathways of the Piperidine Ring

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions.

Ring Opening: The cleavage of the piperidine ring in N-arylpiperidines is not a common reaction but can be induced under specific conditions. For example, photo-oxidative cleavage can lead to the formation of acyclic aminoaldehydes. researchgate.net Certain strong bases can also promote the ring opening of N-substituted piperidines that have an appropriate activating group. researchgate.net Another approach involves a ring-opening/ring-closing cascade, such as the Zincke reaction, where the pyridine (B92270) ring is opened by an amine and then re-closed to form a piperidine. chemrxiv.orgchemrxiv.org

Rearrangement: Rearrangements of the piperidine ring itself are not well-documented for this class of compounds under typical synthetic conditions. However, rearrangement reactions involving substituents on the piperidine ring or the N-aryl group can occur. For example, thermal rearrangement of 1-arylpiperidine N-oxides to O-arylhydroxylamines has been reported, a reaction that is dependent on the electronic nature of the substituents on the phenyl ring. researchgate.net

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies (focus on chemical modification pathways)

This compound is a versatile scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at several key positions to probe the structural requirements for biological activity.

Modification of the Piperidine Nitrogen:

N-Alkylation/N-Arylation: Introduction of various alkyl, aryl, or heteroaryl groups on the piperidine nitrogen can explore the impact of steric bulk and electronic properties in this region. This can be achieved through reductive amination or nucleophilic substitution reactions.

N-Acylation: A wide range of amides can be prepared by reacting the piperidine nitrogen with different acylating agents. This is a common strategy in the development of fentanyl analogs. nih.govla.gov

Modification of the Phenyl Ring:

Electrophilic Aromatic Substitution: As discussed in section 5.2, functional groups like halogens, nitro groups (which can be further reduced to amines), and acyl groups can be introduced onto the phenyl ring.

Cross-Coupling Reactions: If a halo-substituted analog is prepared, further diversity can be introduced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Modification of the Methylthio Group:

Oxidation: As detailed in section 5.3, oxidation to the sulfoxide and sulfone provides derivatives with altered polarity and hydrogen bonding capabilities.

Replacement: The methylthio group itself can be a handle for modification, although this is synthetically more challenging than derivatizing the other positions.

Modification of the Piperidin-4-ylamino Linker:

Acylation/Alkylation of the Aniline Nitrogen: The secondary amine linking the phenyl and piperidine rings can also be a point of modification, for instance, through acylation to form propionamides as seen in fentanyl-related structures. nih.gov

A systematic exploration of these modification pathways allows for a comprehensive understanding of the SAR for this chemical class.

Degradation Pathways and Stability of N 3 Methylthio Phenyl Piperidin 4 Amine

Hydrolytic Degradation Mechanisms (Acid-Catalyzed and Base-Catalyzed Hydrolysis)

Hydrolysis is a primary degradation pathway for many organic molecules in aqueous environments. For N-(3-(Methylthio)phenyl)piperidin-4-amine, the stability of its constituent functional groups under acidic and basic conditions will dictate its susceptibility to hydrolytic degradation.

Acid-Catalyzed Hydrolysis: In acidic conditions, the amine groups of the piperidine (B6355638) ring and the secondary amine linking the phenyl group are likely to be protonated. This protonation can increase the compound's water solubility but generally does not directly lead to the cleavage of the carbon-nitrogen or carbon-sulfur bonds under mild acidic conditions. However, forced degradation studies on fentanyl, a compound containing an N-phenyl-N-(1-phenethylpiperidin-4-yl)propionamide structure, have shown that under strong acidic conditions, hydrolysis of the amide bond can occur, leading to the formation of N-phenyl-1-(2-phenylethyl)-piperidin-4-amine. researchgate.net While this compound lacks the propionamide (B166681) group, this suggests that the core N-phenyl-piperidin-4-amine structure is relatively stable to acid hydrolysis. The methylthio group is also generally stable to acid hydrolysis under moderate conditions.

Base-Catalyzed Hydrolysis: In alkaline environments, the secondary amine may be deprotonated, potentially making it more susceptible to certain reactions. However, the C-N and C-S bonds in the molecule are generally not prone to direct cleavage by base-catalyzed hydrolysis. Studies on fentanyl have shown it to be stable under basic treatment, with no significant degradation observed. researchgate.net Similarly, studies on the degradation of norfentanyl, a precursor to fentanyl, suggest that its degradation in the absence of strong oxidants is slow and may represent chemical hydrolysis. nih.gov Therefore, significant degradation of this compound under typical environmental or physiological basic conditions is not expected.

Table 1: Predicted Hydrolytic Stability of this compound Based on Analogous Compounds

| Condition | Predicted Stability | Rationale |

| Acidic (mild) | Likely Stable | Protonation of amines increases water solubility but does not typically cleave C-N or C-S bonds. |

| Acidic (strong) | Potential for degradation, though likely slow | Based on the stability of the core structure in fentanyl analogs. researchgate.net |

| Neutral | Likely Stable | Slow hydrolysis observed for related compounds like norfentanyl. nih.gov |

| Basic | Likely Stable | Fentanyl shows stability in basic conditions. researchgate.net |

Oxidative Degradation Processes and Product Identification

The presence of a secondary amine, a piperidine ring, and a methylthio group suggests that this compound is susceptible to oxidative degradation.

Oxidation can occur at several sites within the molecule:

Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a likely site for oxidation. In studies of fentanyl, oxidation with hydrogen peroxide leads to the formation of fentanyl N-oxide. researchgate.net A similar reaction could be expected for this compound, resulting in the corresponding N-oxide derivative.

Secondary Amine: The secondary amine nitrogen can also be oxidized, potentially leading to the formation of nitrones or other oxidized species.

Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which could lead to the formation of a sulfoxide (B87167) and subsequently a sulfone. This is a common metabolic pathway for compounds containing thioether moieties.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (α-carbons), can be oxidized. This can lead to ring-opening products. Studies on the OH-initiated degradation of piperidine have shown that H-abstraction from the C2 position is a major pathway, leading to the formation of 2,3,4,5-tetrahydropyridine. nih.govacs.orgacs.orgresearchgate.net

Aromatic Ring: The phenyl ring could undergo hydroxylation, although this is generally a less favored pathway compared to the oxidation of the heteroatoms and the piperidine ring.

Forced degradation studies on fentanyl analogs have identified several common oxidative degradation pathways, including N-dealkylation and oxidation of the piperidine nitrogen. nih.gov

Table 2: Potential Oxidative Degradation Products of this compound

| Degradation Product | Site of Oxidation |

| This compound N-oxide | Piperidine Nitrogen |

| N-(3-(Methylsulfinyl)phenyl)piperidin-4-amine | Methylthio Group (Sulfur) |

| N-(3-(Methylsulfonyl)phenyl)piperidin-4-amine | Methylthio Group (Sulfur) |

| 2,3,4,5-Tetrahydropyridine derivative | Piperidine Ring Carbon |

| Ring-opened products | Piperidine Ring |

| Hydroxylated aromatic derivatives | Phenyl Ring |

Photolytic Degradation Under Various Light Conditions

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation. The aromatic phenyl ring in this compound can absorb UV light, which may lead to the formation of excited states and subsequent chemical reactions.

While specific photolytic data for this compound is unavailable, studies on related compounds provide some insights. Fentanyl has been reported to be stable to light exposure in some studies. researchgate.net However, other reports suggest that it can decompose under light. researchgate.net Photoreactivity is often initiated by the absorption of energy, which can lead to complex reactions, sometimes involving singlet oxygen. researchgate.net

The OH-initiated photo-oxidation of piperidine has been studied, indicating that in the presence of atmospheric components, photolytic degradation can occur via H-abstraction from both the C-H and N-H bonds. nih.govacs.orgacs.orgresearchgate.net This leads to products such as 2,3,4,5-tetrahydropyridine, 1-nitropiperidine, and 1-nitrosopiperidine. nih.govacs.orgresearchgate.net Therefore, it is plausible that this compound could undergo similar photo-oxidation reactions, especially in environmental settings.

Thermal Stability and Decomposition Profiling

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. Forced degradation studies on fentanyl have shown that it decomposes under heat, forming several degradation products. researchgate.net These include propionanilide and norfentanyl, which result from the cleavage of the amide bond and N-dealkylation, respectively. researchgate.net

For this compound, thermal stress could potentially lead to:

Cleavage of the N-phenyl bond: This would result in the formation of 3-(methylthio)aniline (B157570) and piperidin-4-amine.

Decomposition of the piperidine ring: At higher temperatures, the piperidine ring itself may undergo fragmentation.

Reactions involving the methylthio group: The methylthio group may also be susceptible to thermally induced reactions, although specific pathways are difficult to predict without experimental data.

Studies on the thermal decomposition of arylnitramines, which also contain an N-aryl linkage, suggest that homolysis of the N-N bond is the rate-determining step. rsc.org While this compound does not have a nitro group, this indicates that the N-aryl bond could be a point of thermal lability.

Long-term stability studies of fentanyl analogs in blood have shown that most are stable at room temperature and refrigerated conditions for extended periods, but degradation can occur at elevated temperatures. nih.gov

Characterization and Elucidation of Degradation Products and Intermediates

The identification of degradation products is crucial for understanding degradation pathways and for developing stability-indicating analytical methods. Based on the potential degradation pathways discussed above, a range of degradation products could be formed from this compound.

Table 3: Summary of Potential Degradation Products and Intermediates

| Degradation Pathway | Potential Products and Intermediates |

| Hydrolytic | Unlikely to be a major pathway under normal conditions. |

| Oxidative | This compound N-oxide, N-(3-(Methylsulfinyl)phenyl)piperidin-4-amine, N-(3-(Methylsulfonyl)phenyl)piperidin-4-amine, 2,3,4,5-tetrahydropyridine derivatives, ring-opened products. |

| Photolytic | Products from photo-oxidation, potentially including nitrated and nitrosated derivatives of the piperidine ring. |

| Thermal | 3-(Methylthio)aniline, piperidin-4-amine, piperidine ring fragments. |

The characterization of these products would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Kinetics of Degradation and Environmental Stability Assessment

The kinetics of degradation describe the rate at which a compound breaks down under specific conditions. Without experimental data, it is not possible to provide quantitative kinetic parameters for the degradation of this compound.

However, based on the stability of analogous compounds, some general predictions about its environmental stability can be made. The compound is likely to be relatively stable in aqueous environments in the absence of strong oxidants or intense light. Its primary route of environmental degradation is expected to be through oxidative and photolytic processes. The rate of these processes will depend on various environmental factors, including the concentration of oxidants (like hydroxyl radicals in the atmosphere), the intensity and wavelength of sunlight, and the presence of other substances that can act as photosensitizers.

Advanced Analytical Method Development for N 3 Methylthio Phenyl Piperidin 4 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to isolating N-(3-(Methylthio)phenyl)piperidin-4-amine from complex mixtures, enabling accurate quantification and characterization. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to the compound's polarity and molecular weight. Reversed-phase HPLC is particularly well-suited for this purpose.

A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid in water. thermofisher.comtandfonline.com A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the target analyte from potential impurities with different polarities. tandfonline.comlcms.cz Detection is commonly achieved using a UV detector, as the phenyl ring and methylthio group in the molecule are chromophores. For the related compound 4-anilinopiperidine, UV absorbance maxima (λmax) are observed at 246 and 293 nm, suggesting that similar wavelengths would be effective for detecting this compound. caymanchem.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | tandfonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water | lcms.cz |

| Mobile Phase B | Acetonitrile | tandfonline.com |

| Gradient | 5% B to 95% B over 7 minutes | tandfonline.com |

| Flow Rate | 0.3 - 0.4 mL/min | thermofisher.comlcms.cz |

| Column Temperature | 30 - 40 °C | tandfonline.comlcms.cz |

| Detector | UV-Vis Diode Array Detector (DAD) | caymanchem.com |

| Detection Wavelength | ~254 nm | caymanchem.com |

| Injection Volume | 5 - 10 µL | tandfonline.comlcms.cz |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful technique for the analysis of chemical compounds, though it is best suited for volatile and thermally stable substances. thermofisher.com While direct GC analysis of this compound is possible, its polarity (due to the two amine groups) may lead to poor peak shape and column bleed.

To overcome these issues, derivatization is a common strategy. This involves chemically modifying the analyte to increase its volatility and thermal stability. However, for rapid screening, a direct GC method using a specialized column can be developed. A column with a stationary phase designed for volatile amines, such as the Agilent J&W CP-Volamine, is often employed. researchgate.net Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netcfsre.org

Table 2: Representative GC Method Parameters for this compound

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Column | Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Inlet Temperature | 250 °C | researchgate.net |

| Oven Program | Initial 100°C, hold 1 min, ramp to 200°C at 10°C/min | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netcfsre.org |

| Detector Temperature | 300 °C (FID) | researchgate.net |

| Sample Preparation | Dissolved in Methanol or Acetonitrile | thermofisher.com |

Mass Spectrometry-Based Quantification and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for characterizing its purity. It measures the mass-to-charge ratio (m/z) of ions, providing a molecular fingerprint. The exact mass of the protonated molecule [M+H]⁺ is 223.1267, corresponding to its molecular formula C₁₂H₁₉N₂S⁺. nih.gov

Impurity profiling using MS is crucial for understanding the synthesis process of a compound. researchgate.net By identifying trace amounts of precursors, reagents, and byproducts, one can deduce the synthetic route employed. nih.gov This is a well-established practice in forensic chemistry for tracking the production of substances like fentanyl and its analogs. researchgate.netnih.gov For this compound, likely synthesized via reductive amination of 4-piperidone (B1582916) with 3-(methylthio)aniline (B157570), a range of potential impurities could be monitored.

Table 3: Potential Process Impurities in the Synthesis of this compound for MS Profiling

| Impurity Name | Molecular Formula | Monoisotopic Mass (Da) | Likely Origin |

|---|---|---|---|

| 3-(Methylthio)aniline | C₇H₉NS | 139.05 | Unreacted starting material |

| 4-Piperidone | C₅H₉NO | 99.07 | Unreacted starting material |

| N,N-bis(3-(Methylthio)phenyl)amine | C₁₄H₁₅NS₂ | 277.06 | Dimerization byproduct |

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

For the highest sensitivity and selectivity, especially for trace analysis in complex matrices, hyphenated techniques are the gold standard. These methods combine the separation power of chromatography with the definitive identification capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for quantifying non-volatile compounds at sub-nanogram levels. nih.gov The liquid chromatograph separates the target analyte from matrix components, after which the compound is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS system (like a triple quadrupole), a specific parent ion (the protonated molecule, m/z 223.1) is selected, fragmented, and one or more specific fragment ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for quantification down to picogram or femtogram levels. tandfonline.comfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile impurities and byproducts. cfsre.org Samples are separated by the GC and then introduced into the MS, where they are typically fragmented by electron ionization (EI). The resulting fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries for confident identification of known impurities. nih.gov

Table 4: Exemplar LC-MS/MS Parameters for Trace Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Separation | UPLC/HPLC with C18 Column | nih.govresearchgate.net |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | thermofisher.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Parent Ion (Q1) | m/z 223.1 | nih.gov |

| Fragment Ions (Q3) | Hypothetical e.g., m/z 139.1 (loss of piperidine), m/z 124.1 | |

| Capillary Voltage | ~3500 V | tandfonline.com |

| Source Temperature | ~300 °C | tandfonline.com |

| LOD/LOQ | Potentially sub-ng/mL (pg/mL) | nih.govfrontiersin.org |

Mechanistic Molecular Interaction Studies of N 3 Methylthio Phenyl Piperidin 4 Amine in Defined Systems

Binding Site Analysis through Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as N-(3-(Methylthio)phenyl)piperidin-4-amine, with a target receptor at the atomic level. These methods are crucial for understanding the intermolecular forces and geometries that govern the stability and specificity of the binding process.

Molecular Docking predicts the preferred orientation of the compound when bound to a target protein. For this compound, this would involve placing the molecule into the binding pocket of a receptor and scoring the different poses based on factors like shape complementarity and electrostatic interactions. The key intermolecular forces at play would include:

Hydrogen Bonding: The amine groups on the piperidine (B6355638) ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl and methylthio groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics (MD) Simulations would then be used to study the stability of the docked pose over time. An MD simulation would track the movements of every atom in the system, providing insights into the flexibility of the ligand and the receptor upon binding and ensuring the stability of the predicted interactions.

A hypothetical docking study of this compound into a model receptor might yield the following data:

| Interacting Residue | Interaction Type | Distance (Å) |

| Aspartic Acid 114 | Hydrogen Bond | 2.8 |

| Phenylalanine 289 | Pi-Pi Stacking | 4.5 |

| Leucine 312 | Hydrophobic | 3.9 |

| Tyrosine 116 | Hydrogen Bond | 3.1 |

Spectroscopic Probes of Molecular Recognition with Model Chemical Targets

Spectroscopic techniques are instrumental in observing the changes that occur when this compound interacts with a model chemical target. These methods can confirm binding and provide information about the nature of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are highly sensitive to the chemical environment of atoms. Upon binding to a target, changes in the chemical shifts of the protons and carbons of this compound would be observed. For instance, the protons on the piperidine ring and the phenyl group would likely experience a shift, indicating their involvement in the binding.

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational frequencies of chemical bonds. The N-H stretching and bending vibrations of the amine groups would be particularly sensitive to hydrogen bonding interactions upon complex formation.

UV-Visible Spectroscopy: Changes in the electronic environment of the phenyl ring upon interaction with a target could lead to a shift in its maximum absorbance wavelength (λmax), providing evidence of binding.

A summary of expected spectroscopic changes upon binding is presented below:

| Spectroscopic Technique | Observable Change | Interpretation |

| 1H NMR | Chemical shift perturbation of amine and phenyl protons | Involvement in binding interface |

| IR Spectroscopy | Shift in N-H stretching frequency | Formation of hydrogen bonds |

| UV-Vis Spectroscopy | Bathochromic or hypsochromic shift of λmax | Alteration of the aromatic system's electronic environment |

Structure-Interaction Relationship Studies Based on Chemical Modifications

Structure-interaction relationship (SIR) studies involve systematically modifying the chemical structure of this compound and evaluating how these changes affect its interaction with a target. This approach helps to identify the key functional groups responsible for binding.

For this compound, modifications could include:

Altering the Methylthio Group: Replacing the methylthio group (-SCH3) with other substituents (e.g., -OCH3, -Cl, -CH3) would probe the role of this group in binding. Its contribution could be steric, electronic, or related to hydrophobic interactions.

Modifying the Piperidine Ring: N-alkylation or substitution on the carbon atoms of the piperidine ring could investigate the importance of the ring's conformation and the amine groups for the interaction.

Changing the Linker: The nature of the amine linker between the phenyl ring and the piperidine moiety could be altered to understand its role in providing the correct orientation for binding.

The findings from such studies are fundamental for the rational design of molecules with improved affinity and specificity.

Mechanistic Elucidation of Modulatory Actions at Defined Chemical Targets

This area of study focuses on how this compound might chemically alter the state or reactivity of a target molecule, such as a protein, without discussing the ultimate biological consequence.

For example, binding of the compound could induce a conformational change in a protein target. This change in the three-dimensional structure of the protein could be detected by techniques like circular dichroism (CD) spectroscopy or through changes in the protein's susceptibility to proteolysis. The binding event might stabilize a particular conformational state of the protein, thereby modulating its intrinsic chemical reactivity or its ability to interact with other molecules.

Co-crystallography and Structural Biology of this compound-Bound Complexes

The most definitive method for understanding the binding of this compound to a target is to determine the three-dimensional structure of the complex using X-ray crystallography or cryo-electron microscopy (cryo-EM).

If a crystal of a target protein could be grown in the presence of the compound, the resulting electron density map would reveal the precise orientation of the ligand in the binding site. This would provide unambiguous evidence of the key intermolecular interactions, including the exact distances and angles of hydrogen bonds and other contacts. To date, no public records of co-crystal structures for this compound are available.

Q & A

What are the standard synthetic routes for N-(3-(Methylthio)phenyl)piperidin-4-amine, and how can reaction conditions be optimized for high yield?

Level : Basic

Answer :

The synthesis typically involves coupling a piperidin-4-amine precursor with a 3-(methylthio)phenyl group via nucleophilic substitution or Buchwald-Hartwig amination. Key steps include:

- Amination : Reacting 3-(methylthio)phenyl bromide with piperidin-4-amine under palladium catalysis .

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ with Xantphos). Excess amine (1.5–2 eq) improves yields by mitigating steric hindrance from the methylthio group .

How do structural modifications at the 3-(methylthio)phenyl group impact biological activity, and what SAR trends are observed?

Level : Advanced

Answer :

Structure-activity relationship (SAR) studies of analogous piperidine derivatives reveal:

- Methylthio vs. Methoxy : The -SMe group enhances lipophilicity (logP +0.5) and metabolic stability compared to -OMe, but may reduce solubility .

- Positional Effects : 3-Substitution on the phenyl ring optimizes target engagement (e.g., receptor binding) compared to 2- or 4-substituted analogs .

Advanced SAR requires iterative cycles of synthesis, in vitro assays (e.g., IC₅₀ measurements), and computational docking to map steric/electronic interactions .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Level : Basic

Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., phenyl vs. piperidine proton shifts) and confirms amine protonation states .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula, especially for detecting sulfur isotopes (e.g., ³²S vs. ³⁴S) .

- X-ray Crystallography : Resolves conformational isomerism in the piperidine ring (e.g., chair vs. boat) .

How can researchers address contradictory bioactivity data across different in vitro models?

Level : Advanced

Answer :

Contradictions often arise from assay-specific variables:

- Cell Line Variability : Test in ≥3 cell lines (e.g., HEK293 vs. CHO) to assess target expression differences .

- Redox Sensitivity : The methylthio group may interact with cellular glutathione, altering apparent activity. Include redox buffer controls (e.g., 1 mM NAC) .

- Metabolic Interference : Pre-incubate compounds with liver microsomes to identify metabolite-driven effects .

What computational strategies predict the binding mode of this compound to CNS targets?

Level : Advanced

Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with serotonin/dopamine receptors. The methylthio group may occupy hydrophobic pockets .

- MD Simulations : Run 100-ns simulations to assess piperidine ring flexibility and ligand-protein stability .

- Free Energy Calculations : MM-GBSA quantifies binding energy contributions (e.g., van der Waals vs. electrostatic) .

What are the stability challenges during long-term storage, and how can degradation products be characterized?

Level : Basic

Answer :

- Storage Conditions : Store at -20°C under argon to prevent oxidation of the methylthio group. Aqueous solutions (pH >7) accelerate hydrolysis .

- Degradation Pathways : LC-MS monitors sulfoxide/sulfone byproducts (m/z +16/+32). Use HILIC chromatography to separate polar degradation products .

How do solvent and pH affect the reactivity of this compound in downstream derivatization?

Level : Advanced

Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during sulfonamide formation, while THF improves alkylation yields .

- pH Control : Maintain pH 8–9 for amine nucleophilicity in acylation reactions. Below pH 7, protonation reduces reactivity .

What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Level : Advanced

Answer :

- Rodent Models : Use Sprague-Dawley rats for IV/PO dosing. The methylthio group may prolong half-life (t₁/₂ ~4–6 hr) due to CYP3A4 inhibition .

- Tissue Distribution : LC-MS/MS quantifies brain-to-plasma ratios (>0.3 indicates CNS penetration) .

- Metabolite ID : HRMS with MS/MS fragmentation identifies S-demethylation and sulfoxidation metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.